molecular formula C9H10O4 B1296203 2-Hydroxyethyl 4-hydroxybenzoate CAS No. 2496-90-4

2-Hydroxyethyl 4-hydroxybenzoate

Cat. No. B1296203
CAS RN: 2496-90-4
M. Wt: 182.17 g/mol
InChI Key: GFHGEIJFEHZKHZ-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 4-hydroxybenzoate, also known as 4-Hydroxybenzoic Acid 2-Hydroxyethyl Ester or 2-Hydroxyethylparaben, is a chemical compound with the empirical formula C9H10O4 . It is a solid substance that appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl 4-hydroxybenzoate consists of a benzene ring bearing a carboxyl and a hydroxyl group . The molecule has a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

2-Hydroxyethyl 4-hydroxybenzoate is a solid at 20°C . It has a melting point range of 139.0 to 142.0°C and a boiling point of 202°C at 2.4 mmHg . The compound has a molecular weight of 182.17 .

Scientific Research Applications

  • Organic Chemistry Building Block : This compound is often used as a building block in organic chemistry. It can be used to synthesize more complex molecules in the laboratory.

  • Pharmaceutical Industry : It could potentially be used in the pharmaceutical industry, although specific applications are not mentioned in the sources.

  • Food and Cosmetic Industry : 4-hydroxybenzoic acid, a related compound, is widely used by the food, cosmetic, and pharmaceutical industry in the production of preservatives, bactericides, dyes, etc. It’s possible that 2-Hydroxyethyl 4-hydroxybenzoate could have similar applications.

  • Biodegradation Studies : Related compounds like 4-hydroxybenzoic acid are often studied in the context of biodegradation. Researchers investigate how these compounds are broken down by microorganisms, which can be important for understanding environmental impacts.

  • Chemical Synthesis : This compound is often used as a building block in organic chemistry. It can be used to synthesize more complex molecules in the laboratory.

  • Renewable Production of Aromatics : Research has shown that bio-based substrates can be converted into 4-hydroxybenzoate, a related compound, by engineered strains of P. taiwanensis. This brings the renewable production of aromatics one step closer.

Safety And Hazards

This compound may cause an allergic skin reaction . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves should be worn, and contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

2-hydroxyethyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHGEIJFEHZKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296123
Record name 2-Hydroxyethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl 4-hydroxybenzoate

CAS RN

2496-90-4
Record name Ethylene glycol MONO-4-hydroxybenzoate
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Record name 2496-90-4
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Record name 2-Hydroxyethyl 4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyethyl 4-Hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name ETHYLENE GLYCOL MONO-4-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGI1Z327U0
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Synthesis routes and methods

Procedure details

Into an autoclave, 138 parts by weight of p-hydroxybenzoic acid, 1 part by weight of Na2CO2 and 300 parts by weight of isopropanol were charged, and at 90° C., 66 parts by weight of ethylene oxide was added thereto, and the reaction was conducted. After the reaction, the mixture was cooled, and the precipitate was collected by filtration and recrystallized twice from water to obtain 55 parts by weight of p-hydroxylbenzoic acid-β-hydroxyethyl ester ##STR88## having a melting point of 141° C. The structure was confirmed by 1H-NMR.
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